2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol
Overview
Description
2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol is a complex organic compound featuring a piperazine ring substituted with an amino group and a methylsulfonyl group on a phenyl ring, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution on the Phenyl Ring: The introduction of the amino and methylsulfonyl groups onto the phenyl ring can be achieved through electrophilic aromatic substitution reactions. For instance, nitration followed by reduction can introduce the amino group, while sulfonylation can introduce the methylsulfonyl group.
Coupling Reactions: The phenyl ring with the desired substituents is then coupled to the piperazine ring using a suitable linker, such as an alkyl halide, under basic conditions.
Introduction of the Ethanol Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group or further to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethanol moiety, to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or carboxylates can be used under basic conditions to form ethers or esters.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Methylthio or methyl derivatives.
Substitution: Ethers or esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of piperazine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine
In medicinal chemistry, 2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol is of interest due to its potential pharmacological activities. It may be investigated for its effects on various biological pathways and its potential as a therapeutic agent for treating diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in various interactions, including hydrophobic and van der Waals interactions. The piperazine ring can interact with receptors or enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-{4-[3-Amino-4-(methylthio)phenyl]-1-piperazinyl}-1-ethanol: Similar structure but with a methylthio group instead of a methylsulfonyl group.
2-{4-[3-Amino-4-(methyl)phenyl]-1-piperazinyl}-1-ethanol: Similar structure but with a methyl group instead of a methylsulfonyl group.
2-{4-[3-Amino-4-(sulfonyl)phenyl]-1-piperazinyl}-1-ethanol: Similar structure but with a sulfonyl group instead of a methylsulfonyl group.
Uniqueness
The presence of the methylsulfonyl group in 2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol imparts unique chemical and biological properties. This group can enhance the compound’s solubility and stability, as well as its ability to interact with biological targets, potentially leading to improved pharmacological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[4-(3-amino-4-methylsulfonylphenyl)piperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-20(18,19)13-3-2-11(10-12(13)14)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEQEQXIMNNPIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N2CCN(CC2)CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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